Dehydrogliotoxin
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Overview
Description
Dehydrogliotoxin is a natural product that is produced by fungi, particularly by the species Penicillium and Aspergillus. It belongs to the class of compounds known as epipolythiodioxopiperazines (ETPs) and has been found to possess a range of biological activities. In recent years, this compound has attracted significant attention from researchers due to its potential applications in the fields of medicine and agriculture.
Scientific Research Applications
1. Chemical Structure and Derivatives
Dehydrogliotoxin, identified as a metabolite of Penicillium terlikowskii, has been a subject of interest in chemical research. It's characterized by its unique structure, C13H12N2O4S2, and has been studied for its chemical reactions and derivatives. For instance, specific treatments of this compound with anhydrous acid yield sulphur, 1,2,3,4-tetrahydro-6-hydroxy-2-methyl-3-methylene-1,4-dioxopyrazino[1,2-a]-indole and the corresponding 1,3,4-trioxo-derivative, which are important for understanding its chemical properties and potential applications in various fields (Lowe, Taylor, & Vining, 1966).
2. Reaction with Triphenylphosphine
Research has explored the reaction of this compound with triphenylphosphine, which results in the formation of an epithiodioxopiperazine and triphenylphosphine sulphide. This reaction involves the epimerization of the asymmetric centres of the dioxopiperazine ring, highlighting its complex chemical behavior and potential for further chemical synthesis applications (Safe & Taylor, 1971).
3. Synthesis Studies
Significant work has been done in the total synthesis of this compound. The methodologies developed for its synthesis, such as Method A and Method B in Scheme 19 by Fukuyama et al., have broader implications for the synthesis of similar compounds and could contribute to advancements in organic chemistry and pharmaceuticals (Fukuyama, Nakatsuka, & Kishi, 1981).
Properties
1668-07-1 | |
Molecular Formula |
C13H12N2O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H12N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,16-17H,5-6H2,1H3/t12-,13-/m1/s1 |
InChI Key |
BNNLUYCZQNYABS-CHWSQXEVSA-N |
Isomeric SMILES |
CN1C(=O)[C@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C(=CC=C4)O |
SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |
Canonical SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O |
synonyms |
dehydrogliotoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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